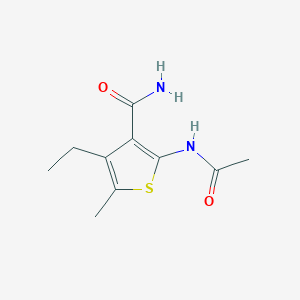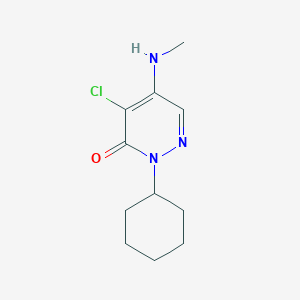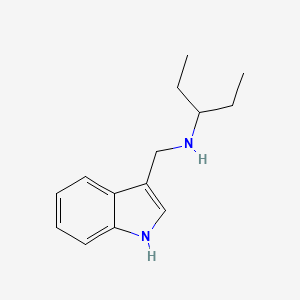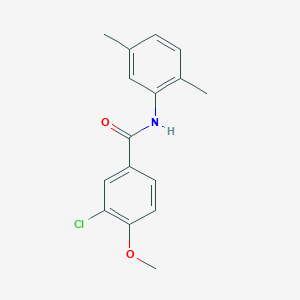![molecular formula C17H16N2O2S B5697465 N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide, commonly known as DMF, is an organic compound that belongs to the class of thiazole derivatives. DMF has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of DMF is not fully understood, but it is believed to involve the modulation of various signaling pathways. DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. DMF has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and physiological effects:
DMF has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMF can induce apoptosis in cancer cells and inhibit the proliferation of various cancer cell lines. DMF has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, DMF has been shown to have neuroprotective effects and to improve motor function in models of multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMF is a relatively stable compound that can be easily synthesized in moderate to high yields. DMF is also readily available commercially. However, DMF is a toxic compound that should be handled with care. DMF is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of DMF. One potential direction is the development of DMF-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the structure and function of proteins using DMF as a probe. DMF can also be used as a building block for the synthesis of novel bioactive molecules. In material science, DMF can be used as a solvent for the synthesis of novel metal-organic frameworks and as a precursor for the synthesis of conducting polymers.
Métodos De Síntesis
DMF can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isothiocyanate with furfurylamine in the presence of a base. Another method involves the reaction of 2-amino-4-(2,5-dimethylphenyl)thiazole with furfuryl chloride in the presence of a base. The synthesis of DMF is relatively straightforward and can be achieved in moderate to high yields.
Aplicaciones Científicas De Investigación
DMF has shown potential applications in various fields of scientific research. In medicinal chemistry, DMF has been shown to possess anticancer, anti-inflammatory, and antiviral activities. DMF has also been used as a building block for the synthesis of various bioactive molecules. In biochemistry, DMF has been used as a probe to study the structure and function of proteins. In material science, DMF has been used as a solvent for the synthesis of metal-organic frameworks and as a precursor for the synthesis of conducting polymers.
Propiedades
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-6-7-11(2)13(9-10)15-12(3)22-17(18-15)19-16(20)14-5-4-8-21-14/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUPDDVOQPCEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)






![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)

![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)

